4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid
Description
4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolopyrrole core substituted with a methyl group at the 4-position and a carboxylic acid moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The carboxylic acid form is likely synthesized via hydrolysis of its ester precursor, a common strategy in heterocyclic chemistry .
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-3-2-5-7(10)4-6(9-5)8(11)12/h2-4,9H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNMFJGDGQHMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007386-48-2 | |
| Record name | 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Iron-Catalyzed Cyclization Mechanisms
Iron(III) perchlorate hydrate has emerged as the optimal catalyst for this transformation, enabling cyclocondensation at 50–90°C in toluene/acetic acid (1:1 v/v) systems. The reaction proceeds through:
- Imine formation between 4-methylaniline and an aldehyde bearing a protected carboxylic acid group (e.g., methyl 4-formylbenzoate)
- Enamine generation via nucleophilic attack of the imine on diacetyl
- Cyclization facilitated by Fe³⁺ Lewis acidity, forming the 1,4-dihydropyrrolo[3,2-b]pyrrole core
Typical yields range from 40–69% for the cyclized ester precursor when using 6 mol% Fe(ClO₄)₃·xH₂O. The choice of aldehyde critically impacts regioselectivity—bulky substituents at the aldehyde’s para position favor formation of the 1,4-dihydro tautomer over competing pyrido[2,3-b]indole byproducts.
Alternative Synthetic Routes and Derivatives
Nitrile Intermediate Pathway
Substituting the ester-containing aldehyde with 4-cyano benzaldehyde enables an alternative synthesis route:
- MCR forms 2-cyano-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole
- Nitrile hydrolysis using H₂SO₄ (98%)/H₂O (4:1) at 120°C for 3 hr yields the carboxylic acid
This method circumvents ester protection/deprotection steps but requires stringent temperature control to prevent cyano group reduction to primary amines.
Functionalized Derivatives
The carboxylic acid’s versatility enables further derivatization:
- Amide formation : Coupling with amines using HATU/DIPEA in DMF yields bioactive analogues
- Metal coordination : The deprotonated carboxylate forms stable complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) for luminescent materials
- Polymer incorporation : Mitsunobu esterification with hydroxy-terminated PEG creates water-soluble derivatives
Scalability and Industrial Considerations
Recent optimizations enable multigram synthesis without yield erosion:
Large-Scale Reaction Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch size | 5 mmol | 200 mmol |
| Catalyst loading | 6 mol% | 4.5 mol% |
| Reaction time | 16 hr | 22 hr |
| Yield | 65% | 62% |
Key scalability factors include:
- Oxygen tolerance : Reactions performed in open flasks show <5% yield variation compared to inert atmosphere
- Precipitation workup : Adding methanol precipitates product, avoiding chromatography
- Catalyst recovery : Fe(ClO₄)₃ can be extracted from filtrates using ion-exchange resins (82% recovery)
Analytical Characterization Benchmarks
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 1H, COOH), 7.35–7.18 (m, 4H, aromatic), 4.72 (s, 2H, NH), 2.98 (s, 3H, CH₃), 2.45–2.32 (m, 2H, pyrrole-H)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 172.1 (COOH), 145.6, 138.2, 129.4 (aromatic), 121.8 (pyrrole-C), 40.1 (CH₃)
- HRMS : [M+H]⁺ calcd for C₁₃H₁₂N₂O₂: 237.0874, found 237.0871
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥99.5% purity when using precipitation workup versus 97.2% with column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Drug Development
4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid is being investigated for its potential as a drug candidate due to its ability to interact with biological targets involved in various diseases. Preliminary studies suggest it may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for treating conditions such as infections and inflammatory diseases .
2. Antimicrobial Activity
Research indicates that compounds related to this compound demonstrate significant antimicrobial activity against various pathogens. For example, studies have shown that derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli at minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 |
| Compound B | Escherichia coli | <125 |
| Compound C | Pseudomonas aeruginosa | 150 |
3. Anti-inflammatory Effects
Studies have also focused on the anti-inflammatory properties of this compound. In vitro experiments indicate that it can significantly reduce pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Case Studies
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial effects of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MICs lower than those of standard antibiotics, highlighting their potential role in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Research
Another research effort examined the anti-inflammatory properties of related compounds. The study found that these compounds could significantly reduce pro-inflammatory cytokines in vitro, positioning them as candidates for therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in π-conjugation, which influences its electronic properties and reactivity . This π-conjugation plays a crucial role in its electroluminescent behavior and potential biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Physical and Chemical Properties
- Solubility: The carboxylic acid form is expected to exhibit higher polarity and aqueous solubility compared to its ethyl ester counterpart, which is more lipophilic .
- Melting Points: The dibenzoic acid derivative () has a high melting point (328–330°C), attributed to strong intermolecular hydrogen bonding and π-π stacking .
Biological Activity
4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antibacterial and antifungal activities, as well as its potential applications in pharmaceuticals and organic electronic devices.
Chemical Structure and Properties
The compound belongs to the class of 1,4-dihydropyrrolo[3,2-b]pyrroles, characterized by a fused pyrrole ring system that contributes to its unique chemical behavior. The presence of the methyl and carboxylic acid groups enhances its solubility and reactivity.
Antimicrobial Properties
Recent studies have highlighted the antibacterial and antifungal activities of this compound. In vitro tests have shown that this compound exhibits significant activity against various strains of bacteria and fungi.
- Antibacterial Activity : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it showed a Minimum Inhibitory Concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .
- Antifungal Activity : The compound also displayed antifungal activity with MIC values indicating effectiveness against Candida albicans and other fungal strains. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its bioactivity .
The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes and interference with essential metabolic pathways. This is supported by findings that structural variations influence its efficacy .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial effects of various pyrrole derivatives included this compound among tested compounds. The results indicated that this compound had one of the lowest MIC values against multiple pathogens, suggesting it could be a promising candidate for further development in antimicrobial therapies .
Study 2: Photopolymerization Applications
In addition to its biological activities, this compound has been investigated for its role in radical photopolymerization . It serves as a photoinitiator in polymer systems, which can be beneficial in manufacturing applications. This dual functionality highlights its versatility beyond just biological applications .
Data Summary
| Activity Type | Tested Against | MIC (mg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 | Potent activity observed |
| Escherichia coli | 0.0039 - 0.025 | Effective against both Gram-positive/negative | |
| Antifungal | Candida albicans | Varies | Significant antifungal properties |
| Fusarium oxysporum | Varies | Further studies needed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis often involves cyclization and functionalization of pyrrole precursors. For example, analogous compounds like ethyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate (CAS 35357-55-2) are synthesized via esterification and cyclization steps under controlled temperatures (60–110°C) using reagents like trifluoroacetic anhydride .
- Key Considerations : Solvent choice (e.g., DMSO or acetic anhydride) and catalysts (e.g., CuBr) significantly impact reaction efficiency . For dihydropyrrolo-pyrrole derivatives, stepwise functionalization (e.g., hydroxylation or halogenation) is critical to avoid side reactions .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic signals: methyl groups at δ ~2.36 ppm and aromatic protons in the δ 6.5–7.8 ppm range .
- ¹³C NMR : Carbonyl (C=O) signals appear at δ ~166 ppm, while quaternary carbons in the dihydropyrrolo-pyrrole core resonate at δ 130–137 ppm .
- IR : Key stretches include C=O (1686 cm⁻¹) and N–H (broad ~3200 cm⁻¹) .
- Validation : Compare experimental data with computed spectra (e.g., LC-ESI-QQQ or QTOF) to resolve ambiguities .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for dihydropyrrolo-pyrrole derivatives, such as unexpected splitting in NMR spectra?
- Methodology :
- Dynamic NMR : Probe rotational barriers in substituents (e.g., methyl or aryl groups) causing splitting .
- X-ray Crystallography : Resolve tautomerism or conformational isomers, as seen in ethyl 3-(4-chlorophenyl)-dihydropyrrolo-pyrimidine derivatives .
- DFT Calculations : Predict chemical shifts and compare with experimental data to identify dominant conformers .
Q. How does the electronic structure of this compound influence its aggregation-induced emission (AIE) properties in organic electronics?
- Methodology :
- Theoretical Modeling : Use density functional theory (DFT) to analyze HOMO-LUMO gaps and intramolecular charge transfer (ICT) effects. For example, tetraaryl-dihydropyrrolo-pyrroles exhibit AIE due to restricted intramolecular rotation (RIR) .
- Experimental Validation : Measure photoluminescence quantum yields (PLQY) in solution vs. solid state. Derivatives with bulky substituents (e.g., 4-tolyl groups) show enhanced AIE .
Q. What are the challenges in achieving regioselective functionalization of the dihydropyrrolo-pyrrole core for medicinal chemistry applications?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) to steer electrophilic substitution to specific positions .
- Cross-Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to attach aryl/heteroaryl groups. For example, 4-bromo-2-iodoaniline was coupled to dihydropyrrolo-pyridazine derivatives in Pd-catalyzed reactions .
- Enzymatic Resolution : Resolve racemic mixtures using lipases or esterases, as demonstrated for chiral pyrrolidine-carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
